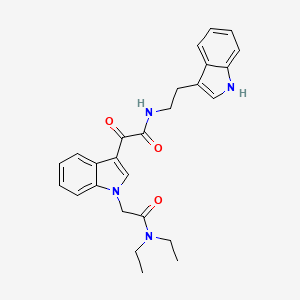
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with diethylamino-substituted acetic acid derivatives. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Candida albicans | 7.80 μg/mL |
| Mycobacterium tuberculosis | 10 μg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains like MRSA .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values typically in the micromolar range (less than 10 μM). Notably, it exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Biofilm Formation : It has been observed to inhibit biofilm formation in Staphylococcus species without affecting planktonic cell viability, suggesting a unique mechanism that could be exploited for treating biofilm-associated infections .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to key proteins involved in bacterial survival and proliferation, such as RelA/SpoT homologs in mycobacteria, enhancing its potential as an antibacterial agent .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains. The results showed a significant reduction in bacterial load at concentrations as low as 0.98 μg/mL, indicating its potential effectiveness in treating resistant infections.
Case Study 2: Cytotoxicity Profiling
A series of cytotoxicity assays were conducted on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC50 values below 10 μM across these lines, indicating strong antiproliferative properties. Further investigations into the mechanism revealed apoptosis induction as a primary pathway .
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJXXMNZHPLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














